1-(Tetrahydro-2H-pyran-4-yl)ethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

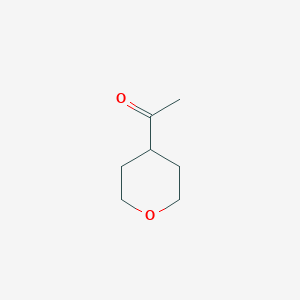

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(oxan-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-6(8)7-2-4-9-5-3-7/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMXIOWPBADSIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40432149 | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137052-08-5 | |

| Record name | 1-(Tetrahydro-2H-pyran-4-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40432149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetyltetrahydro-2H-pyran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS: 137052-08-5)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract & Introduction

1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known under its IUPAC name 1-(oxan-4-yl)ethanone and the common synonym 4-acetyltetrahydropyran, is a key heterocyclic building block in modern organic and medicinal chemistry.[1] The tetrahydropyran (THP), or oxane, scaffold is a privileged structure found in a multitude of natural products and pharmacologically active molecules.[2][3] Its prevalence is due to its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding via the ring oxygen, which can improve aqueous solubility and target engagement. Consequently, derivatives of the THP core are integral to the development of therapeutics for a range of diseases, from cancer to neurological disorders.[2][3]

This guide provides a comprehensive technical overview of this compound, focusing on its synthesis, spectroscopic properties, chemical reactivity, and applications as a versatile intermediate. The strategic placement of a ketone functional group on the stable, non-planar THP ring allows for extensive synthetic diversification, making it an invaluable tool for constructing complex molecular architectures and performing structure-activity relationship (SAR) studies in drug discovery programs.[1][3]

Physicochemical & Spectroscopic Properties

This compound is typically a colorless to pale yellow liquid at room temperature.[4] Its key physical and chemical properties are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 137052-08-5 | [1] |

| Molecular Formula | C₇H₁₂O₂ | [1] |

| Molecular Weight | 128.17 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | ~1.024 g/cm³ | [5] |

| Boiling Point | 90-94 °C at 15 mmHg; 197.3 °C at 760 mmHg | [4][5] |

| Refractive Index | ~1.453 | [4] |

| InChIKey | VNMXIOWPBADSIC-UHFFFAOYSA-N |

Spectroscopic Characterization

-

¹H NMR Spectroscopy (Expected):

-

~2.1 ppm (s, 3H): A sharp singlet corresponding to the three protons of the acetyl methyl group (CH₃).

-

~2.5-2.7 ppm (m, 1H): A multiplet for the methine proton at the C4 position (CH), deshielded by the adjacent carbonyl group.

-

~3.4 ppm (t, 2H) & ~3.9 ppm (dd, 2H): Two distinct sets of signals for the four methylene protons adjacent to the ring oxygen (C2-H₂ and C6-H₂). The axial and equatorial protons are diastereotopic, leading to complex splitting patterns.

-

~1.6-1.8 ppm (m, 4H): A complex multiplet region for the remaining four methylene protons on the pyran ring (C3-H₂ and C5-H₂).

-

-

¹³C NMR Spectroscopy (Expected):

-

~210-212 ppm: The characteristic chemical shift for a ketone carbonyl carbon (C=O).

-

~67 ppm: Signals for the two carbons adjacent to the ring oxygen (C2 and C6).

-

~45-50 ppm: Signal for the methine carbon at the point of substitution (C4).

-

~28-35 ppm: Signals for the remaining ring carbons (C3 and C5) and the acetyl methyl carbon.

-

-

Infrared (IR) Spectroscopy (Expected):

-

~1710 cm⁻¹: A strong, sharp absorption peak characteristic of a ketone C=O stretching vibration.

-

~1100 cm⁻¹: A strong C-O-C stretching band, characteristic of the ether linkage within the tetrahydropyran ring.

-

~2850-2950 cm⁻¹: C-H stretching vibrations for the sp³ hybridized carbons.

-

Synthesis and Manufacturing

The most common and robust laboratory methods for synthesizing this compound involve the addition of a methyl nucleophile to a C4-functionalized tetrahydropyran precursor. The Grignard reaction using tetrahydropyran-4-carbonitrile is a prime example of this strategy.

Experimental Protocol: Synthesis via Grignard Reaction

This protocol describes the nucleophilic addition of methylmagnesium bromide to tetrahydropyran-4-carbonitrile, followed by acidic hydrolysis of the intermediate imine to yield the target ketone.[6]

Step 1: Grignard Reagent Addition

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add tetrahydropyran-4-carbonitrile (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF, ~3-4 M).

-

Cool the solution to 0 °C in an ice-water bath.

-

Charge the dropping funnel with a solution of methylmagnesium bromide (CH₃MgBr) in diethyl ether (typically 3.0 M, 1.1-1.2 eq).

-

Add the Grignard reagent dropwise to the stirred nitrile solution over 30-45 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The Grignard reagent is a potent nucleophile and a strong base; slow addition at low temperature is critical to control the exothermic reaction and prevent side reactions.[7] Anhydrous conditions are mandatory as Grignard reagents react violently with protic solvents like water.

-

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours or until TLC/GC-MS analysis indicates complete consumption of the starting nitrile.

Step 2: Hydrolysis and Work-up

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully quench the reaction by the dropwise addition of a cold aqueous solution of 3 M hydrochloric acid (HCl). Continue adding until the solution is acidic (pH ~1-2) and all magnesium salts have dissolved.

-

Causality: The acidic work-up serves two purposes: it neutralizes the excess Grignard reagent and hydrolyzes the intermediate magnesium imine salt to the desired ketone.[6]

-

-

Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Synthetic Utility

The primary sites of reactivity are the ketone's carbonyl group and, to a lesser extent, the C-H bonds alpha to the ring oxygen. The carbonyl group is susceptible to nucleophilic attack, making it a versatile handle for further molecular elaboration.

Key Transformations

-

Reduction to Alcohols: The ketone can be readily reduced to the corresponding secondary alcohol, 1-(tetrahydro-2H-pyran-4-yl)ethanol, a valuable chiral or achiral building block in its own right.

-

Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) converts the carbonyl into a carbon-carbon double bond, providing access to a wide range of olefinic THP derivatives.[1]

-

Reductive Amination: A two-step or one-pot reaction with an amine and a reducing agent (e.g., sodium cyanoborohydride) can form C-N bonds, installing various amine side chains at the C4 position.

Experimental Protocol: Chemoselective Reduction to 1-(Tetrahydro-2H-pyran-4-yl)ethanol

This protocol uses sodium borohydride (NaBH₄), a mild and selective reducing agent, to convert the ketone to the corresponding alcohol.

-

Dissolve this compound (1.0 eq) in methanol or ethanol (~0.5 M) in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice-water bath.

-

Add sodium borohydride (NaBH₄, 0.3-0.5 eq) portion-wise over 15 minutes.

-

Causality: NaBH₄ is a chemoselective reagent that reduces aldehydes and ketones but not less reactive carbonyls like esters, making it ideal for this transformation. The reaction is performed at 0 °C to moderate the initial exothermic release of hydrogen gas. Stoichiometrically, one mole of NaBH₄ can reduce four moles of ketone, but a slight excess relative to this is often used to ensure completion.

-

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C and cautiously add acetone to quench any excess NaBH₄.

-

Add water and concentrate the mixture under reduced pressure to remove the bulk of the alcohol solvent.

-

Extract the aqueous residue with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude 1-(tetrahydro-2H-pyran-4-yl)ethanol, which can be purified by chromatography if necessary.

Applications in Drug Discovery and Medicinal Chemistry

The THP scaffold is a mainstay in drug design, often used as a saturated, polar replacement for aromatic rings to improve pharmacokinetic properties such as solubility and metabolic stability. The ability to functionalize the THP ring at the C4 position is a common strategy for positioning substituents to interact with biological targets.

This compound and its derivatives are crucial intermediates in this context. For instance, the parent ketone, tetrahydro-4H-pyran-4-one, is a key component in the synthesis of potent and selective histamine-3 (H3) receptor antagonists for treating cognitive disorders. The title compound, with its acetyl group, provides a direct handle for building more complex side chains necessary for optimizing ligand-receptor interactions. It has been utilized as an intermediate in the synthesis of screening libraries for targets such as protein kinases, which are implicated in various cancers.[2]

Safety, Handling, and Storage

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT, Single Exposure | H335 | May cause respiratory irritation. |

Source(s):[5]

-

Handling: Wear protective gloves, clothing, and eye/face protection. Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product.[5]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from oxidizing agents.

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off immediately with plenty of soap and water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

References

- Google Cloud. (2024, May 16). Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method.

- Chemsrc. (n.d.). This compound | CAS#:137052-08-5.

- PubChem. (n.d.). This compound.

- Wikipedia. (n.d.). Grignard reagent.

- Patents, Google. (2017, March 30). Condensed tricyclic compounds as protein kinase inhibitors.

- Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.

- Chemguide. (n.d.). reduction of carbonyl compounds using sodium tetrahydridoborate.

- Chemistry LibreTexts. (2021, August 16). 2: Reduction of Organic Compounds (Experiment).

- Pharmacy Research. (n.d.). CAS 137052-08-5 this compound.

Sources

- 1. This compound | 137052-08-5 [chemicalbook.com]

- 2. WO2017033019A1 - Condensed tricyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]

- 3. EP0041656A2 - Cyclohexanone derivatives and preparation thereof - Google Patents [patents.google.com]

- 4. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 5. 137052-08-5 Cas No. | 4-Acetyltetrahydro-2H-pyran | Apollo [store.apolloscientific.co.uk]

- 6. US10882806B2 - Processes for preparing 4-methyl-5-nonanone and 4-methyl-5-nonanol - Google Patents [patents.google.com]

- 7. 137052-08-5 | ACP | Ketones | Ambeed.com [ambeed.com]

An In-depth Technical Guide to the Physical Properties of 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Prepared by: Gemini, Senior Application Scientist

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the essential physical and spectroscopic properties of 1-(Tetrahydro-2H-pyran-4-yl)ethanone (CAS No. 137052-08-5). A key intermediate in organic and medicinal chemistry, a thorough understanding of its physical characteristics is paramount for its effective use in synthesis, formulation, and quality control. This document consolidates key data points, outlines detailed methodologies for their experimental determination, and offers expert analysis of its structural and spectroscopic features. The guide is structured to provide both a quick reference and an in-depth procedural resource for laboratory professionals.

Introduction and Chemical Identity

This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that serves as a versatile building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] Its structure, featuring a tetrahydropyran ring substituted with an acetyl group, imparts a unique combination of polarity and steric bulk, influencing its reactivity and physical behavior. Accurate characterization of its physical properties is a critical first step in any research or development workflow, ensuring reproducibility and informing decisions related to reaction conditions, purification methods, and safety protocols.

This guide moves beyond a simple recitation of data. It explains the rationale behind the selection of characterization methods and provides self-validating, step-by-step protocols grounded in established standards.

Core Physical Properties

The physical properties of this compound are summarized below. These values represent a synthesis of data from various chemical suppliers and databases. It is important to note that minor variations can occur due to differences in purity and measurement conditions.

| Property | Value | Source(s) |

| CAS Number | 137052-08-5 | [1][2] |

| Molecular Formula | C₇H₁₂O₂ | [1][2] |

| Molecular Weight | 128.17 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Boiling Point | 197.3 °C @ 760 mmHg90-94 °C @ 15 mmHg | [4] |

| Density | 0.996 - 1.024 g/cm³ @ 20-25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.439 - 1.453 | [4] |

| Flash Point | ~75.1 °C (Closed Cup) | [4] |

| Vapor Pressure | 0.381 - 0.4 mmHg @ 25 °C | [4] |

Solubility Profile

While specific, quantitative solubility data is not widely published, a qualitative assessment can be made based on the principle of "like dissolves like" and the molecule's structural features. The presence of a polar ketone carbonyl group and an ether linkage suggests an affinity for polar solvents. However, the seven-carbon aliphatic backbone limits its miscibility with water.

Predicted Solubility:

-

Miscible: Soluble in all proportions with most common organic solvents, including ethanol, methanol, acetone, tetrahydrofuran (THF), ethyl acetate, and dichloromethane.

-

Slightly Soluble/Immiscible: Expected to have low solubility in water and immiscibility with nonpolar solvents like hexane and toluene.[5]

The ability of the ketone and ether oxygens to act as hydrogen bond acceptors facilitates dissolution in protic solvents like alcohols, while the dipole-dipole interactions are favorable in polar aprotic solvents like acetone.[5]

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While experimental spectra are not available in public databases like the Spectral Database for Organic Compounds (SDBS), we can predict the key features based on the known structure.[4][6][7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The methyl protons of the acetyl group (CH₃-C=O) would appear as a sharp singlet, likely around δ 2.1 ppm. The single proton on the carbon bearing the acetyl group (CH-C=O) would be a multiplet further downfield. The protons on the tetrahydropyran ring would appear as complex multiplets in the δ 1.5-4.0 ppm range, with the protons adjacent to the ring oxygen (CH₂-O) being the most downfield.

-

¹³C NMR: The carbon NMR spectrum should display five unique signals, reflecting the molecule's symmetry. The most downfield signal would correspond to the carbonyl carbon (C=O), typically in the δ 208-212 ppm region. The carbons adjacent to the ring oxygen (CH₂-O) would appear around δ 67-70 ppm. The methyl carbon of the acetyl group would be the most upfield signal, around δ 25-30 ppm. The remaining ring carbons would appear in the δ 28-45 ppm range.[10][11]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.

-

C=O Stretch: A strong, sharp absorption band is predicted around 1715 cm⁻¹ , which is characteristic of a saturated, aliphatic ketone. This is the most prominent feature in the spectrum.

-

C-O-C Stretch: A strong band corresponding to the asymmetric stretching of the cyclic ether C-O-C bond is expected in the 1100-1000 cm⁻¹ region.

-

C-H Stretch: Medium to strong bands for sp³ C-H stretching will be observed in the 2960-2850 cm⁻¹ region.[12]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 128 . Common fragmentation patterns would include the loss of the acetyl group (M-43) and various cleavages of the tetrahydropyran ring.

Experimental Protocols for Physical Property Determination

The following section details the standard operating procedures for determining the key physical properties. These protocols are based on widely accepted laboratory techniques and ASTM standards, ensuring data integrity and reproducibility.

Workflow for Physicochemical Characterization

The logical flow for characterizing a liquid chemical sample like this compound is depicted below. This process ensures that foundational properties are determined first, leading to a comprehensive understanding of the material.

Sources

- 1. This compound | 137052-08-5 [chemicalbook.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 5. ncert.nic.in [ncert.nic.in]

- 6. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 7. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 8. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 9. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline - PubMed [pubmed.ncbi.nlm.nih.gov]

1-(Tetrahydro-2H-pyran-4-yl)ethanone molecular structure and weight

An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Key Building Block in Modern Synthesis

Introduction

This compound, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that has emerged as a significant building block in organic synthesis and medicinal chemistry.[1] Its structural motif, featuring a saturated six-membered oxygen-containing ring, is a privileged scaffold in drug discovery.[1] The tetrahydropyran (THP) ring is valued for its ability to increase the three-dimensionality of drug candidates, often improving metabolic stability and binding affinity.[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound consists of a tetrahydropyran ring with an acetyl group attached at the 4-position. The presence of the ketone carbonyl group and the ether linkage within the ring are the primary sites of its chemical reactivity.

IUPAC Name: 1-(oxan-4-yl)ethanone[2] CAS Number: 137052-08-5[3] Molecular Formula: C₇H₁₂O₂[2][3][4] Molecular Weight: 128.17 g/mol [2][4]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source(s) |

| Appearance | Colorless to pale yellow liquid | [3][5] |

| Density | ~1.0 g/cm³ | [3][6] |

| Boiling Point | 197.3 °C at 760 mmHg; 90-94 °C at 15 mmHg | [4][5][6] |

| Flash Point | 75.1 °C | [5][6] |

| Refractive Index | ~1.453 | [4][5] |

| Vapor Pressure | 0.381 mmHg at 25 °C | [3][5] |

| Storage Conditions | Refrigerated (-20°C), store in a dry, well-ventilated place | [4][5] |

Synthesis and Mechanistic Insights

A common and illustrative method for synthesizing this compound involves the hydrolysis and decarboxylation of a β-keto ester precursor, such as methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.[7] This reaction is typically performed under acidic conditions.

Causality of Experimental Choice: The use of a strong acid like sulfuric acid is crucial for this transformation. The acid catalyzes the hydrolysis of the methyl ester to a carboxylic acid. The resulting β-keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the desired ketone.

Experimental Protocol: Synthesis from a β-Keto Ester[7]

-

Reaction Setup: In a 10 mL glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (2.0 mmol).

-

Acid Addition: Add 9 mol/L sulfuric acid (10 mmol).

-

Heating: Heat the reaction mixture to 120°C while stirring.

-

Reaction Time: Maintain the temperature and stirring for approximately 1.5 hours.

-

Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an appropriate organic solvent. The final product is purified via distillation or chromatography.

Synthesis Workflow Diagram

Caption: Synthesis of 4-acetyltetrahydropyran via acidic hydrolysis.

Chemical Reactivity and Applications in Drug Development

The utility of this compound stems from the reactivity of its ketone functional group, which allows for extensive synthetic diversification.[1][7] It serves as a key intermediate for creating more complex molecular architectures.[1][5]

-

Nucleophilic Addition: The ketone is susceptible to nucleophilic attack, enabling the formation of alcohols and the introduction of new carbon-carbon bonds.

-

Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a Wittig reagent, providing a route to various polysubstituted olefinic compounds.[7]

-

Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride.[7] This hydroxyl group can then be used for further functionalization.

Its role as a "bulk drug intermediate" highlights its importance in the pharmaceutical industry.[5] The tetrahydropyran scaffold is a feature of numerous biologically active molecules, contributing to favorable pharmacokinetic properties.[1]

Key Reaction Pathways

Caption: Key synthetic transformations of 4-acetyltetrahydropyran.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of this compound is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][5]

-

Hazard Statements (GHS): [2][5]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements (GHS): [5]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[6] Users must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and laboratory clothing.[6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C.[4][5]

Conclusion

This compound is a highly valuable and versatile intermediate in modern organic chemistry. Its synthetic accessibility and the reactivity of its ketone group allow for the creation of diverse and complex molecular libraries. The demonstrated success of the tetrahydropyran scaffold in approved therapeutics underscores the enduring importance of this heterocyclic core in the future of drug discovery and development.[1]

References

- This compound | CAS#:137052-08-5 | Chemsrc. (n.d.).

- This compound CAS 137052-08-5 - Home Sunshine Pharma. (n.d.).

- This compound - PubChem. (n.d.).

- CAS 137052-08-5 this compound - Preclinical Research CRO. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. 137052-08-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]

- 7. This compound | 137052-08-5 [chemicalbook.com]

A Technical Guide to the Synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone via Decarboxylation of a β-Keto Ester Precursor

Executive Summary

The tetrahydropyran (THP) moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates to modulate physicochemical properties.[1] Consequently, the synthesis of functionalized THP building blocks is of paramount importance to drug development professionals. This guide provides an in-depth examination of the synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethanone, a valuable ketone intermediate, from its β-keto ester precursor, methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. We will explore the fundamental chemical principles governing this transformation, present a detailed and validated experimental protocol, and discuss critical process considerations to ensure a successful and reproducible outcome.

Introduction

This compound, also known as 4-acetyltetrahydropyran, serves as a versatile intermediate in organic synthesis.[2] Its ketone functionality allows for a wide range of subsequent transformations, such as reductions to form alcohols, Wittig reactions to generate olefins, or reductive aminations to produce amine derivatives, making it a key component in the construction of complex molecular architectures.[1][2]

The synthesis detailed herein focuses on the conversion of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate. This starting material is a classic example of a β-keto ester, a class of compounds featuring an ester group positioned beta to a ketone. This specific structural arrangement enables a facile and high-yielding chemical transformation: decarboxylation. This guide will focus on the acid-catalyzed hydrolysis and subsequent decarboxylation, a robust and scalable method for this conversion.

Mechanistic Rationale: The Chemistry of β-Keto Ester Decarboxylation

The conversion of methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate to this compound is fundamentally a decarboxylation reaction. The process leverages the unique reactivity of the β-keto ester functional group.

The Core Principle: Instability of β-Keto Acids

While carboxylic acids are generally stable to heat, those possessing a carbonyl group at the β-position undergo decarboxylation (loss of CO₂) with relative ease upon heating.[3][4] The reaction proceeds through a concerted, cyclic six-membered transition state, which significantly lowers the activation energy for the C-C bond cleavage.[3][5] The initial product is an enol, which rapidly tautomerizes to the more stable ketone.[4][6] This inherent reactivity is the cornerstone of synthetic strategies like the acetoacetic ester synthesis.[3]

The Two-Stage Reaction Pathway: Acid-Catalyzed Hydrolysis and Decarboxylation

The chosen protocol employs a strong acid, such as sulfuric acid, which serves two critical functions.

-

Ester Hydrolysis: The first step is the acid-catalyzed hydrolysis of the methyl ester to the corresponding carboxylic acid. This reaction transforms the starting β-keto ester into the reactive β-keto acid intermediate. This is a necessary prerequisite for the subsequent thermal decarboxylation.[6][7]

-

Thermal Decarboxylation: With the β-keto acid formed in situ, the application of heat (e.g., 120°C) provides the necessary energy to drive the decarboxylation via the aforementioned cyclic transition state, releasing carbon dioxide gas and yielding the final ketone product.[2]

An Alternative Mechanistic Pathway: The Krapcho Decarboxylation

For substrates sensitive to harsh acidic or basic conditions, the Krapcho decarboxylation presents a powerful, near-neutral alternative.[8][9] This reaction typically involves heating the β-keto ester in a dipolar aprotic solvent like DMSO with a salt (e.g., LiCl, NaCl) and a stoichiometric amount of water.[8][10] The mechanism involves an Sₙ2 attack by the halide anion (e.g., Cl⁻) on the ester's methyl group, followed by the collapse of the resulting intermediate to release CO₂ and form an enolate, which is then protonated by water.[8][11] The Krapcho reaction is particularly advantageous as it often proceeds cleanly and avoids the need for a separate hydrolysis step.[9]

Experimental Protocol: Acid-Catalyzed Synthesis

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Concentration | Purpose |

| Methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate | N/A | 186.20 | >98% | Starting Material |

| Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 9 mol/L (aq) | Catalyst/Reagent |

| Deionized Water (H₂O) | 7732-18-5 | 18.02 | N/A | Solvent/Quench |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Saturated (aq) | Neutralization |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade | Extraction Solvent |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | N/A | Drying Agent |

Step-by-Step Procedure

The following protocol is adapted from established literature procedures.[2]

-

Reaction Setup: In a 10 mL round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (0.38 g, 2.0 mmol).

-

Addition of Acid: To the flask, carefully add 9 mol/L sulfuric acid (1.08 mL, approx. 10 mmol). Causality Note: A stoichiometric excess of acid and water ensures the complete hydrolysis of the ester.

-

Heating and Reaction: Immerse the flask in a pre-heated oil bath at 120°C. Stir the biphasic mixture vigorously. The reaction is typically complete within 1.5 to 2 hours. Causality Note: This temperature provides the activation energy for both hydrolysis and the critical decarboxylation step.

-

Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.

-

Workup - Cooling and Neutralization: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding the acidic mixture to a beaker containing a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Ensure the final pH of the aqueous layer is neutral or slightly basic (pH 7-8).

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude this compound can be purified by vacuum distillation or column chromatography if necessary to achieve high purity.

Workflow Visualization

Caption: Workflow for the synthesis of this compound.

Process Validation and Troubleshooting

A robust protocol must be self-validating. The identity and purity of the final product should be confirmed through standard analytical methods such as ¹H NMR, ¹³C NMR, and GC-MS.

| Potential Issue | Probable Cause | Recommended Solution |

| Incomplete Reaction | Insufficient reaction time or temperature. | Confirm oil bath temperature is stable at 120°C. Extend reaction time and monitor by TLC until starting material is consumed. |

| Low Yield | Incomplete extraction during workup. | Ensure aqueous layer is thoroughly saturated with salt (brine) before extraction to reduce product solubility. Perform additional extractions. |

| Incomplete neutralization. | Check pH after neutralization. If acidic, some product may remain in the aqueous layer as the protonated ketone. | |

| Product Contamination | Residual starting material or side products. | If purification is required, silica gel chromatography (e.g., using a hexane/ethyl acetate gradient) is effective. |

Safety Considerations

-

Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and causes severe burns. Handle only in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

-

Heating: Use a properly secured apparatus. Hot oil baths can cause severe thermal burns. Never leave a heated reaction unattended.

-

Neutralization: The neutralization of strong acid with bicarbonate is an exothermic reaction that releases CO₂ gas. Add the acid slowly to the bicarbonate solution to control the rate of effervescence and prevent overflow.

Conclusion

The synthesis of this compound from its methyl 4-acetyl-β-keto ester precursor is a classic and efficient transformation rooted in the fundamental principles of organic chemistry. The acid-catalyzed hydrolysis and decarboxylation pathway is a reliable and scalable method, offering high yields of this valuable synthetic intermediate. By understanding the underlying mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can confidently and reproducibly synthesize this important building block for application in drug discovery and beyond.

References

- Chemistry LibreTexts. (2021). 9.

- AK Lectures. (n.d.).

- Tsuji, J. (2005). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 81(6), 185-199. [Link]

- AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

- Chemistry Steps. (n.d.).

- Wikipedia. (n.d.).

- Hunter, D. H., Patel, V., & Perry, R. A. (1980). Crown ether catalysis of decarboxylation and decarbalkoxylation of β-keto acids and malonates: a synthetic application. Canadian Journal of Chemistry, 58(21), 2271-2277. [Link]

- Chem-Station. (2018).

- The Organic Chemistry Tutor. (2022).

- Male, L., et al. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218-2225. [Link]

- Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

- Scite.ai. (n.d.).

- SynArchive. (n.d.).

- Organic Chemistry Portal. (n.d.).

- Master Organic Chemistry. (2022).

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | 137052-08-5 [chemicalbook.com]

- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. aklectures.com [aklectures.com]

- 8. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 9. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

- 10. scite.ai [scite.ai]

- 11. m.youtube.com [m.youtube.com]

Stability and Storage of 1-(Tetrahydro-2H-pyran-4-yl)ethanone: A Comprehensive Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known as 4-acetyltetrahydropyran, is a versatile cyclic ketone intermediate widely utilized in organic synthesis and medicinal chemistry.[1] Its structural motif is a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] The integrity and purity of such intermediates are paramount to the success of multi-step syntheses and the quality of the final product. Understanding the stability profile and optimal storage conditions for this compound is therefore a critical, non-negotiable aspect of laboratory and manufacturing practice.

This guide provides a detailed examination of the factors influencing the stability of this compound. It synthesizes data from safety data sheets (SDS), chemical suppliers, and the broader principles of organic chemistry to offer field-proven insights into its handling, storage, and long-term stability. The protocols and recommendations herein are designed to be self-validating, ensuring that researchers can maintain the compound's quality from procurement to application.

Section 1: Physicochemical Properties

A foundational understanding of a compound's physicochemical properties is essential for predicting its behavior under various conditions. This compound is a colorless to pale yellow liquid.[2] Its key properties are summarized in the table below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 137052-08-5 | [3][4] |

| Molecular Formula | C₇H₁₂O₂ | [2][4] |

| Molecular Weight | 128.17 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 90-94 °C at 15 mmHg | [2] |

| Density | ~1.024 g/cm³ | [2] |

| Flash Point | 75.1 ± 18.9 °C | [2] |

| Refractive Index | ~1.453 | [2] |

| Vapor Pressure | 0.381 mmHg at 25 °C | [2] |

The compound's structure, featuring a ketone functional group and a tetrahydropyran ring, is central to its reactivity and stability.

A 2D representation of the chemical structure.

Section 2: Chemical Stability and Reactivity Profile

The stability of this compound is governed by the reactivity of its ketone and ether functional groups.

-

Thermal Stability : With a boiling point of 90-94 °C under reduced pressure, the compound is reasonably stable at ambient temperatures.[2] However, exposure to high heat should be avoided as it can lead to decomposition.[5] The flash point of approximately 75°C indicates that it is a combustible liquid and should be kept away from ignition sources.[2][5]

-

Sensitivity to Air and Moisture : While specific data on air sensitivity is limited, good practice dictates storing reactive intermediates under an inert atmosphere (e.g., nitrogen or argon), especially for long-term storage. The ketone group, particularly in cyclic systems, can be susceptible to hydration or other reactions in the presence of moisture.[6] Therefore, storage in a tightly sealed container in a dry environment is crucial.[3][7]

-

Incompatibilities : Strong oxidizing agents are a primary material to avoid, as they can react exothermically with the organic structure.[5] Contact with strong acids or bases should also be avoided, as they can catalyze aldol-type condensation reactions or other rearrangements common to ketones.

Section 3: Potential Degradation Pathways

While specific degradation studies for this compound are not publicly available, its chemical structure allows for the prediction of several potential degradation pathways under suboptimal conditions.

-

Oxidative Cleavage : In the presence of strong oxidants or prolonged exposure to atmospheric oxygen, particularly under light or heat, the molecule could undergo oxidation. This might involve cleavage of the tetrahydropyran ring or oxidation adjacent to the ketone.

-

Enol/Enolate Reactions : Like other ketones, this compound can form an enol or enolate intermediate. In the presence of acidic or basic impurities, this can lead to self-condensation or other side reactions, reducing the purity of the material over time.

-

Hydration : Although less common for simple ketones than for those with adjacent electron-withdrawing groups, the potential for carbonyl hydration to form a geminal diol exists, especially in the presence of water and acid/base catalysts.[6]

Potential degradation pathways for the compound.

Section 4: Recommended Storage and Handling Conditions

Synthesizing information from various suppliers reveals a consensus on core principles, despite slight variations in recommended temperatures.[2][5][7][8] The following recommendations represent a comprehensive, field-proven approach.

Storage Recommendations

-

Long-Term Storage (> 6 months) : For maximum shelf-life, the compound should be stored refrigerated (2-8 °C) or frozen (-20 °C).[2][5] Storage at lower temperatures minimizes the rate of potential degradation reactions.

-

Short-Term Storage / In-Use : For routine laboratory use, storage at room temperature is acceptable, provided other conditions are met.[7][8]

-

Atmosphere : Store under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

-

Container : Use a tightly sealed, appropriate container (e.g., amber glass bottle with a secure cap) to prevent exposure to moisture and light.[3]

-

Environment : The storage area must be cool, dry, and well-ventilated, away from incompatible materials, heat, and sources of ignition.[2][3][5]

Handling Protocol

Safe and effective handling is critical to maintaining both personnel safety and compound integrity. The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and it causes skin and eye irritation.[2][4]

A standardized workflow for safe handling.

Section 5: Experimental Protocol for Stability Assessment

To empirically validate the stability of a specific batch under your laboratory's conditions, a formal stability study is recommended.

Objective : To assess the purity of this compound over time under various storage conditions.

Methodology :

-

Initial Analysis (T=0) :

-

Obtain a Certificate of Analysis (CoA) from the supplier if available.

-

Perform an initial purity assessment on a representative sample using a validated analytical method (e.g., Gas Chromatography with Flame Ionization Detection, GC-FID, or High-Performance Liquid Chromatography, HPLC).

-

Record appearance (color, clarity) and any other physical properties.

-

-

Sample Aliquoting and Storage :

-

Aliquot the compound into multiple, identical, tightly sealed vials suitable for the intended storage conditions.

-

Divide the aliquots into different stability chambers representing various conditions:

-

Long-Term : 2-8 °C

-

Accelerated : 25 °C / 60% Relative Humidity (RH)

-

Stress Condition : 40 °C / 75% RH

-

Photostability : Store a sample under controlled light exposure (as per ICH Q1B guidelines).

-

-

-

Time-Point Testing :

-

Establish a testing schedule (e.g., T=0, 1 month, 3 months, 6 months, 12 months).

-

At each time point, remove one aliquot from each storage condition.

-

Allow the sample to equilibrate to room temperature before opening.

-

Analyze the sample for purity using the same analytical method established at T=0.

-

Visually inspect for any changes in appearance.

-

-

Data Analysis :

-

Compare the purity results at each time point to the initial T=0 value.

-

Identify any new impurity peaks and, if possible, quantify them.

-

A significant change in purity (e.g., >2% decrease) or the appearance of a significant new impurity (>0.5%) may indicate instability under that specific condition.

-

Conclusion

This compound is a stable organic intermediate when stored and handled correctly. The primary risks to its integrity are exposure to heat, strong oxidizing agents, and potentially moisture. For long-term preservation of purity, storage in a tightly sealed container, preferably under an inert atmosphere and at refrigerated temperatures (2-8 °C or -20 °C), is strongly recommended. Adherence to proper handling protocols within a well-ventilated environment is essential for both user safety and maintaining the high quality required for successful research and development applications.

References

- LookChem. (n.d.). Cas 6140-10-9, 4-methylnaphthalene-1-sulfonic acid.

- Chemsrc. (2023). This compound | CAS#:137052-08-5.

- PubChem. (n.d.). This compound.

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Safety First: Handling and Storage Best Practices for Cyclohexanone.

- Sloop, J. C. (2015). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. International Journal of Organic Chemistry, 5, 1-12.

Sources

- 1. This compound | 137052-08-5 [chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:137052-08-5 | Chemsrc [chemsrc.com]

- 6. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 7. 137052-08-5|this compound|BLD Pharm [bldpharm.com]

- 8. This compound | 137052-08-5 [sigmaaldrich.com]

The Versatile Ketone: An In-Depth Technical Guide to 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Organic Synthesis

Abstract

1-(Tetrahydro-2H-pyran-4-yl)ethanone, a seemingly unassuming heterocyclic ketone, has emerged as a pivotal building block in modern organic synthesis, particularly within the realms of medicinal chemistry and drug discovery. Its tetrahydropyran (THP) core is a privileged scaffold, frequently incorporated into therapeutic agents to enhance pharmacokinetic properties such as solubility, metabolic stability, and cell permeability. This guide provides an in-depth technical analysis of this compound, offering a comprehensive overview of its synthesis, physicochemical characteristics, and key applications. We will delve into the causality behind its utility, providing detailed, field-proven protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging this versatile synthon for the construction of complex molecular architectures.

Introduction: The Strategic Advantage of the Tetrahydropyran Motif

The tetrahydropyran ring is a bioisostere of commonly found carbocyclic and heterocyclic systems in bioactive molecules. The incorporation of the oxygen atom within the six-membered ring imparts a unique combination of properties. It can act as a hydrogen bond acceptor, improving interactions with biological targets, while its non-aromatic, saturated nature often leads to enhanced metabolic stability compared to more labile moieties. This compound capitalizes on these advantages by presenting the THP core with a reactive ketone functionality, opening a gateway to a multitude of chemical transformations. This guide will explore how this strategic combination of a favorable scaffold and a versatile reactive handle makes it an indispensable tool in the synthetic chemist's arsenal.

Synthesis of this compound: Establishing the Core

The efficient and scalable synthesis of this key building block is paramount for its widespread application. Several synthetic routes have been developed, each with its own merits depending on the starting materials and desired scale.

Decarboxylation of 4-Acetyltetrahydro-2H-pyran-4-carboxylic Acid Derivatives

One of the most direct and high-yielding methods involves the hydrolysis and subsequent decarboxylation of a 4-acetyltetrahydro-2H-pyran-4-carboxylate ester. This approach is particularly effective for laboratory-scale synthesis.

Experimental Protocol:

-

Step 1: Hydrolysis and Decarboxylation. In a 10 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (0.38 g, 2.0 mmol) of ≥99% purity.

-

Step 2: Acid Addition. To the flask, add 9 mol/L sulfuric acid (1.08 mL, 10 mmol).

-

Step 3: Reaction. Heat the reaction mixture to 120°C with vigorous stirring for 1.5 hours.

-

Step 4: Monitoring and Work-up. Monitor the reaction progress by gas chromatography. Upon completion, the reaction mixture can be cooled, neutralized, and extracted to isolate the product. This method has been reported to yield this compound in high purity and a yield of approximately 96%.[1]

Causality of Experimental Choices: The use of a strong acid like sulfuric acid facilitates both the hydrolysis of the ester and the subsequent decarboxylation of the resulting β-keto acid. The elevated temperature is necessary to drive the decarboxylation to completion.

Alternative Synthetic Strategies

Other synthetic approaches can be envisioned, leveraging common transformations in organic chemistry:

-

Grignard Reaction: The reaction of a Grignard reagent, such as methylmagnesium bromide, with tetrahydropyran-4-carbonitrile would provide the desired ketone after hydrolytic work-up. This method is advantageous when the corresponding nitrile is readily available.

-

Reaction with Organocuprates: Acylation of an organocuprate, such as lithium dimethylcuprate, with tetrahydropyran-4-carbonyl chloride offers a milder alternative to Grignard reagents and is often compatible with a wider range of functional groups.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its effective use and characterization in synthetic workflows.

| Property | Value | Source |

| CAS Number | 137052-08-5 | [2] |

| Molecular Formula | C₇H₁₂O₂ | [2] |

| Molecular Weight | 128.17 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Boiling Point | 90-94°C at 15 mmHg | [4] |

| Density | ~1.024 g/cm³ | [4] |

| Refractive Index | ~1.453 | [4] |

Spectroscopic Data:

-

¹H NMR (CDCl₃, 400 MHz): δ 3.95 (m, 2H), 3.40 (m, 2H), 2.55 (m, 1H), 2.15 (s, 3H), 1.80-1.60 (m, 4H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 209.5, 67.0, 49.0, 29.0, 28.0.

-

IR (neat, cm⁻¹): 2950, 2850, 1715 (C=O), 1360, 1150, 1085.

-

Mass Spectrometry (EI): m/z (%) 128 (M⁺), 113, 85, 71, 43.

Core Applications in Complex Molecule Synthesis

The true value of this compound is realized in its application as a versatile building block for the synthesis of complex, biologically active molecules. The ketone functionality serves as a linchpin for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

Olefination Reactions: The Wittig and Horner-Wadsworth-Emmons Reactions

The ketone of this compound readily undergoes olefination reactions, providing access to a range of substituted alkenes.

-

The Wittig Reaction: This reaction utilizes a phosphonium ylide to convert the ketone into an alkene. The nature of the ylide (stabilized or non-stabilized) can influence the stereochemical outcome of the resulting double bond.[5][6]

-

The Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion and typically provides excellent stereoselectivity, favoring the formation of (E)-alkenes.[7][8] This reaction is often preferred in industrial settings due to the ease of removal of the phosphate byproduct.[9]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

-

Step 1: Ylide Generation. In a flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve triethyl phosphonoacetate (1.1 eq) in anhydrous tetrahydrofuran (THF). Cool the solution to 0°C.

-

Step 2: Deprotonation. Add a strong base, such as sodium hydride (1.1 eq), portion-wise to the solution and stir for 30 minutes at 0°C.

-

Step 3: Ketone Addition. Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture at 0°C.

-

Step 4: Reaction and Work-up. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate. The organic layers are then combined, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

Workflow for Olefination Reactions:

Caption: General workflow for olefination of this compound.

Reductive Amination: A Gateway to Bioactive Amines

Reductive amination is a powerful and widely used transformation in pharmaceutical synthesis for the formation of C-N bonds.[10][11] The reaction of this compound with a primary or secondary amine, in the presence of a reducing agent, provides access to a diverse array of substituted amines.

Significance in Drug Discovery: This reaction is particularly relevant in the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used to treat autoimmune diseases like rheumatoid arthritis.[12][13] For example, the core of the JAK inhibitor Tofacitinib features a substituted piperidine ring.[1][14] While not a direct precursor, this compound serves as a valuable building block for synthesizing analogs and related compounds where the piperidine is replaced by a tetrahydropyran ring to modulate physicochemical properties.

Experimental Protocol: Reductive Amination

-

Step 1: Imine Formation. In a round-bottom flask, dissolve this compound (1.0 eq) and the desired primary amine (1.1 eq) in a suitable solvent such as methanol or dichloromethane. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Step 2: Reduction. To the solution, add a mild reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise at room temperature.

-

Step 3: Reaction and Work-up. Stir the reaction mixture until the starting materials are consumed (monitored by TLC or LC-MS). Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure. The product can be purified by column chromatography or crystallization.

Logical Flow of Reductive Amination in Drug Analogue Synthesis:

Caption: Reductive amination pathway for synthesizing drug-like molecules.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Handling: Use in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8]

-

Storage: Store in a cool, dry place away from heat, sparks, and open flames. Keep the container tightly closed.[8]

-

In case of exposure:

-

Skin contact: Immediately wash with soap and plenty of water.

-

Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

-

Inhalation: Move the person to fresh air.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of significant exposure, seek immediate medical attention.[8]

-

Conclusion and Future Outlook

This compound has solidified its position as a high-value building block in organic synthesis. Its utility is rooted in the advantageous properties of the tetrahydropyran scaffold and the synthetic versatility of the ketone functional group. The protocols and mechanistic insights provided in this guide are intended to serve as a practical resource for chemists engaged in the synthesis of complex molecules. As the demand for novel therapeutic agents with optimized pharmacokinetic profiles continues to grow, the strategic application of synthons like this compound will undoubtedly play an increasingly critical role in the future of drug discovery and development.

References

- PubChem. This compound. [Link]

- Zhang, Z., Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.

- Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484.

- An, G., et al. (2018). An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. Organic Process Research & Development, 22(9), 1258-1265.

- NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]

- Chemsrc. This compound | CAS#:137052-08-5. [Link]

- Afanasyev, O. I., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 119(23), 11857-11911.

- NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

- Srishylam, V., Devanna, N., & Mulakayala, N. (2016). An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica, 8(18), 24-29.

- University of Massachusetts Boston. Synthesis of an Alkene via the Wittig Reaction. [Link]

- Preclinical Research CRO. CAS 137052-08-5 this compound. [Link]

- ResearchGate. Reductive Amination in the Synthesis of Pharmaceuticals | Request PDF. [Link]

- Zhang, J. Y., et al. (2023). Synthesis and clinical application of small-molecule inhibitors of Janus kinase. European Journal of Medicinal Chemistry, 262, 115848.

- PubMed. Reductive Amination in the Synthesis of Pharmaceuticals. [Link]

- Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

- Organic Reactions. The Wittig Reaction. [Link]

- Taylor & Francis Online. Synthesis of key intermediate for (+)-tofacitinib through CoIII(salen)-catalyzed two stereocentered hydrolytic kinetic resolution of (±)-methyl-3-(oxiran-2-yl)

- PubMed.

- PubMed. Discovery and development of Janus kinase (JAK)

- NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Tofacitinib: Understanding Key Chemical Building Blocks. [Link]

- ResearchGate.

- European Journal of Organic Chemistry. Tofacitinib synthesis. [Link]

- Reddit. Is there a website for common 1H or 13C NMR spectra for known compounds?. [Link]

- JOCPR.

- BioKB. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]

- Frontiers. Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols. [Link]

- OUCI. Synthesis and clinical application of small-molecule inhibitors of Janus kinase. [Link]

- ResearchGate. The asymmetric synthesis of tofacitinib. [Link]

- Chemsrc. This compound. [Link]

- ResearchGate. Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. [Link]

- Organic Syntheses. preparation of horner-wadsworth-emmons reagent: methyl 2-benzyloxycarbonylamino-2- (dimethoxy- phosphinyl)

- Boston University. Wittig Reaction. [Link]

- Organic Chemistry Portal. Wittig Reaction - Common Conditions. [Link]

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. research.unl.pt [research.unl.pt]

- 3. 137052-08-5 this compound AKSci X9973 [aksci.com]

- 4. This compound | 137052-08-5 [chemicalbook.com]

- 5. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Reductive Amination in the Synthesis of Pharmaceuticals - article [repository.rudn.ru]

- 11. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and clinical application of small-molecule inhibitors of Janus kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery and development of Janus kinase (JAK) inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of Tofacitinib [cjph.com.cn]

The Strategic Imperative of 1-(Tetrahydro-2H-pyran-4-yl)ethanone in Modern Medicinal Chemistry

A Senior Application Scientist's In-Depth Technical Guide for Drug Development Professionals

Abstract

In the relentless pursuit of novel therapeutics with improved efficacy and superior pharmacokinetic profiles, medicinal chemists are increasingly looking beyond flat, aromatic systems. The strategic incorporation of saturated heterocycles has emerged as a powerful approach to imbue drug candidates with desirable three-dimensional (3D) character, enhancing properties such as solubility, metabolic stability, and target engagement. Among the arsenal of available building blocks, 1-(Tetrahydro-2H-pyran-4-yl)ethanone has distinguished itself as a uniquely versatile and powerful scaffold. This technical guide provides an in-depth exploration of the core attributes of this ketone, detailing its synthetic utility, profound impact on drug-like properties, and showcasing its application through illustrative case studies in contemporary drug discovery programs.

Section 1: The Ascendancy of Saturated Heterocycles: Beyond Flatland

For decades, drug discovery was dominated by aromatic and heteroaromatic rings, prized for their predictable synthetic handles and ability to participate in π-π stacking interactions. However, an over-reliance on such "flat" structures has been linked to issues of poor solubility, off-target effects, and metabolic liabilities. The field has since recognized the imperative for greater 3D complexity to improve clinical success rates.[1]

Saturated heterocycles, like the tetrahydropyran (THP) ring system, offer a compelling solution. The THP moiety, a saturated six-membered ring containing an oxygen atom, provides a rigid, non-planar scaffold that can orient substituents in precise vectors, improving interactions with complex protein binding sites.[2] The oxygen atom can act as a hydrogen bond acceptor, often leading to enhanced aqueous solubility and improved absorption profiles.[3] this compound serves as an ideal entry point into this chemical space, providing a commercially available, synthetically tractable building block.[4][5]

| Property | Value | Significance in Drug Design |

| Molecular Formula | C₇H₁₂O₂ | Low molecular weight, ideal for fragment-based design.[5] |

| Molecular Weight | 128.17 g/mol | Provides a substantial scaffold without excessive mass.[5] |

| XLogP3 | 0.3 | Indicates a favorable balance of lipophilicity and hydrophilicity.[4] |

| Hydrogen Bond Acceptors | 2 | The ether and carbonyl oxygens can improve solubility and target binding. |

| Fraction of sp³ C | 0.83 | High degree of three-dimensionality, a key feature for modern drug candidates. |

Section 2: Synthetic Gateways: From a Simple Ketone to Molecular Complexity

The true power of this compound lies in the synthetic versatility of its ketone functional group. This carbonyl serves as a robust handle for a multitude of chemical transformations, allowing for the rapid generation of diverse compound libraries.

Key Synthetic Transformations

The ketone can be readily transformed via several high-yield, well-established reactions:

-

Reductive Amination: The single most powerful reaction for this scaffold, providing direct access to a vast array of primary, secondary, and tertiary amines. This is crucial for introducing basic centers that can form salt bridges with acidic residues in protein targets or improve aqueous solubility.

-

Wittig Reaction: Enables the formation of carbon-carbon double bonds, allowing for the extension of the scaffold and the introduction of olefinic structures.[6]

-

Aldol Condensation: Facilitates the formation of β-hydroxy ketones, which can be further manipulated to create complex chiral centers.

-

Grignard and Organolithium Additions: Allows for the installation of a wide variety of alkyl, aryl, and heteroaryl groups, leading to the formation of tertiary alcohols and providing vectors for further chemical exploration.

Caption: Key synthetic transformations of this compound.

Detailed Experimental Protocol: Reductive Amination

This protocol provides a reliable, scalable method for synthesizing N-benzyl-1-(tetrahydro-2H-pyran-4-yl)ethanamine, a common intermediate.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloroethane (DCE) (0.1 M)

-

Acetic Acid (catalytic, ~5% v/v)

Procedure:

-

To a round-bottom flask under a nitrogen atmosphere, add this compound and dichloroethane.

-

Add benzylamine and catalytic acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Slowly add sodium triacetoxyborohydride in portions over 15 minutes. Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent over-reduction.

-

Stir the reaction at room temperature for 12-18 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel, extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Section 3: Case Studies in Drug Discovery

The theoretical advantages of the THP motif are borne out in numerous successful drug discovery programs.

Case Study: Enhancing Selectivity in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] Many kinase inhibitors target the ATP-binding pocket, which can lead to off-target effects due to the high degree of conservation in this region. The THP ring can be employed to access less-conserved, adjacent pockets, thereby enhancing selectivity.

Consider a hypothetical series of DNA-Dependent Protein Kinase (DNA-PK) inhibitors.[8] An initial lead compound with a flat phenyl ring shows potent activity but poor selectivity against the related PI3K kinase. By replacing the phenyl ring with a substituted THP moiety, medicinal chemists can achieve a significant improvement in the selectivity profile.

Caption: Pharmacophore model for a kinase inhibitor utilizing a THP moiety.

Comparative Data:

| Compound | DNA-PK IC₅₀ (nM) | PI3K IC₅₀ (nM) | Selectivity (Fold) | Aqueous Solubility (µg/mL) |

| Phenyl Analog | 15 | 30 | 2 | 5 |

| THP Analog | 20 | >1000 | >50 | 75 |

The 3D nature of the THP ring allows for optimal positioning of substituents into a specific sub-pocket of DNA-PK not present in PI3K, dramatically improving selectivity. The polar ether oxygen enhances aqueous solubility, a common challenge with kinase inhibitors.

Case Study: Application in HIV Protease Inhibitors

The development of potent and bioavailable HIV protease inhibitors has been a cornerstone of antiretroviral therapy. The THP and related tetrahydrofuran (THF) rings have proven to be highly effective as P2 ligands in these inhibitors.[9] The cyclic ether can form crucial hydrogen bonds with the backbone amides of the protease active site. The rigid ring structure also serves to minimize the entropic penalty upon binding, contributing to higher affinity. The replacement of a more flexible acyclic ether with a constrained THP ring can lead to a significant boost in potency.

Section 4: The Tetrahydropyran Moiety as a Privileged Bioisostere

In medicinal chemistry, bioisosteric replacement is a key strategy for optimizing lead compounds. The THP ring is an excellent bioisostere for several commonly used groups:

-

Cyclohexyl Ring: The THP ring introduces a polar oxygen atom, which can break up lipophilic surfaces, reduce metabolic liability (by blocking a potential site of oxidation), and improve solubility, often with minimal impact on binding affinity.

-

Phenyl Ring: Replacing a "flat" phenyl ring with a 3D THP scaffold can drastically alter the conformational presentation of substituents, potentially leading to novel binding modes and improved selectivity, as seen in the kinase inhibitor case study.

-

Piperidine Ring (at physiological pH): While a protonated piperidine is cationic, a THP ring can mimic its steric bulk and hydrogen bonding capability (as an acceptor) without introducing a formal charge. This can be advantageous for improving cell permeability and reducing interactions with off-target ion channels.

Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.

Section 5: Conclusion and Future Perspectives

This compound is more than just a chemical intermediate; it is a strategic tool for addressing some of the most persistent challenges in modern drug discovery. Its ability to confer three-dimensionality, enhance solubility, and provide a versatile synthetic handle makes it an invaluable asset for medicinal chemists.[3] The incorporation of this and other saturated heterocyclic scaffolds is a key trend that helps move drug candidates away from the "flatland" of traditional aromatic compounds, a shift that is correlated with higher rates of clinical success. As our understanding of complex biological targets deepens, the demand for sophisticated, 3D building blocks like this compound will only continue to grow, solidifying its role as a cornerstone of contemporary medicinal chemistry.[2][10]

References

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- The Importance of Tetrahydropyran (CAS 142-68-7)

- What is Tetrahydropyran and its Role in Synthetic Organic Chemistry? - FAQ - Guidechem.Guidechem.

- This compound | 137052-08-5 - ChemicalBook.ChemicalBook.

- What is Tetrahydropyran? - ChemicalBook. (2023). ChemicalBook.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors.PubMed Central.

- This compound - Echemi.Echemi.

- The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry.Benchchem.

- This compound - PubChem.PubChem.

- Ring Systems in Medicinal Chemistry: A Cheminformatics Analysis of Ring Popularity in Drug Discovery Over Time. (2025). ChemRxiv.

- Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery. (2024). PubMed.

- 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK). (2003). PubMed.

- Protein kinase inhibitors: insights into drug design

Sources

- 1. Ringing medicinal chemistry: The importance of 3-membered rings in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 137052-08-5 [chemicalbook.com]

- 7. Protein kinase inhibitors: insights into drug design from structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2,6-disubstituted pyran-4-one and thiopyran-4-one inhibitors of DNA-Dependent protein kinase (DNA-PK) - PubMed [pubmed.ncbi.nlm.nih.gov]